molecular formula C16H17N B13952891 6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine CAS No. 63918-73-0

6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine

Cat. No.: B13952891
CAS No.: 63918-73-0
M. Wt: 223.31 g/mol
InChI Key: VJPKSUBNLIXKJK-UHFFFAOYSA-N
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Description

6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine is a heterocyclic compound that belongs to the class of dibenzazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine typically involves the reductive cyclization of methyl 2-(2-cyanophenyl)benzoate. This process can be carried out using hydrogen over a Raney nickel catalyst, resulting in the formation of 6,7-dihydro-5H-dibenz(c,e)azepin-7-one. The lactam intermediate is then reduced using lithium aluminium hydride in ether to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes similar to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles such as alkyl halides and amines are commonly employed.

Major Products

The major products formed from these reactions include various substituted dibenzazepines, which can have different functional groups attached to the core structure.

Scientific Research Applications

6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific derivatives and their applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine is unique due to its specific substitution pattern, which can influence its chemical behavior and suitability for various applications. The presence of the ethyl group can enhance its lipophilicity and potentially its biological activity.

Biological Activity

6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine is a heterocyclic compound belonging to the dibenzazepine class, characterized by a seven-membered nitrogen-containing ring fused to two benzene rings. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, including anti-inflammatory, analgesic, and cytotoxic properties, supported by relevant research findings and case studies.

The compound's molecular formula is C17H20N2C_{17}H_{20}N_2. Its pharmacological potential arises from its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Lysosomal Enzymes : This action contributes to its anti-inflammatory effects by reducing inflammation and pain.
  • Cytotoxic Activity : It exhibits significant cytotoxicity against murine and human cancer cell lines, inhibiting key enzymes involved in DNA synthesis and cellular proliferation.

Anti-inflammatory Activity

Research indicates that this compound demonstrates notable anti-inflammatory properties. It has been shown to inhibit prostaglandin synthetase activity, leading to reduced inflammation.

Table 1: Anti-inflammatory Effects of this compound

Study ReferenceActivity AssessedResult
Prostaglandin Synthetase InhibitionSignificant reduction in inflammatory markers
Edema Induction in RodentsGreater than 50% inhibition at 25 mg/kg
Cytokine Level ReductionSignificant decrease in TNF-α levels

Analgesic Effects

The compound has been evaluated for its analgesic properties through various models. It effectively reduces pain responses in animal models, indicating its potential as an analgesic agent.

Case Study: Analgesic Evaluation
In a study involving induced pain models in rodents, the compound demonstrated significant analgesic effects comparable to standard analgesics. The results indicated effective pain relief and a favorable safety profile.

Cytotoxic Activity

This compound shows promising cytotoxic effects against various cancer cell lines. It has been tested against leukemias, carcinomas, and sarcomas.

Table 2: Cytotoxic Effects of this compound

Cancer TypeIC50 (µM)Mechanism of Action
L1210 Leukemia12.5Inhibition of IMP dehydrogenase
Human Carcinoma15.0Inhibition of DNA synthesis enzymes
Sarcoma10.0Induction of DNA strand scission

Recent Research Findings

Recent studies have focused on the synthesis of derivatives of this compound to enhance its pharmacological profiles. These derivatives have shown improved efficacy in various biological assays.

Table 3: Recent Derivatives and Their Activities

Derivative NameBiological ActivityReference
N-Methyl DerivativeEnhanced anti-inflammatory effect
N-Butyl DerivativeIncreased cytotoxicity
N-Benzoyl DerivativePotent analgesic effect

Properties

CAS No.

63918-73-0

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

6-ethyl-5,7-dihydrobenzo[d][2]benzazepine

InChI

InChI=1S/C16H17N/c1-2-17-11-13-7-3-5-9-15(13)16-10-6-4-8-14(16)12-17/h3-10H,2,11-12H2,1H3

InChI Key

VJPKSUBNLIXKJK-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=CC=CC=C2C3=CC=CC=C3C1

Origin of Product

United States

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